Chlorogenic acid hemihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

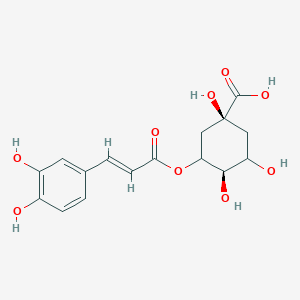

Chlorogenic acid hemihydrate is a complex organic compound characterized by its multiple hydroxyl groups and a phenylpropanoid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorogenic acid hemihydrate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and selective reduction. The reaction conditions often require precise temperature control, the use of specific catalysts, and careful purification techniques to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Chlorogenic acid hemihydrate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenylpropanoid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenylpropanoid moiety.

Scientific Research Applications

Chemistry

In chemistry, Chlorogenic acid hemihydrate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also serve as a model compound for studying enzyme-catalyzed reactions involving phenylpropanoid derivatives.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Chlorogenic acid hemihydrate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. Additionally, the phenylpropanoid moiety may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

- Chlorogenic acid hemihydrate

- This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific stereochemistry and the presence of multiple hydroxyl groups

Biological Activity

Chlorogenic acid (CGA), particularly in its hemihydrate form, is a polyphenolic compound with significant biological activities. It is widely recognized for its presence in various plants, especially coffee, and has been the subject of extensive research due to its potential health benefits. This article delves into the biological activities of chlorogenic acid hemihydrate, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chlorogenic acid is primarily synthesized in plants through the shikimic acid pathway and is known for its antioxidant, anti-inflammatory, and anti-cancer properties. It exists in various forms, with this compound being one of the most studied variants due to its stability and bioavailability.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antioxidant Properties : CGA exhibits strong antioxidant effects by scavenging free radicals and enhancing endogenous antioxidant enzyme activity. It has been shown to activate the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Anti-inflammatory Effects : Studies indicate that CGA can reduce inflammation by inhibiting pro-inflammatory cytokines like IL-1β and TNF-α. This property is beneficial in managing conditions such as arthritis and other inflammatory diseases .

- Metabolic Regulation : CGA plays a crucial role in glucose metabolism, aiding in the regulation of blood sugar levels. It has been shown to reduce postprandial glycemia and improve insulin sensitivity .

- Antimicrobial Activity : Chlorogenic acid demonstrates antibacterial properties against various pathogens, making it a potential candidate for natural preservatives .

- Neuroprotective Effects : Research indicates that CGA can protect neuronal cells from oxidative stress, which may help in preventing neurodegenerative diseases .

Case Studies

- Diabetes Management : A systematic review highlighted that CGA supplementation significantly reduced fasting blood glucose levels and improved insulin sensitivity in diabetic patients .

- Cancer Research : In animal studies, chlorogenic acid has been shown to inhibit tumor growth by modulating metabolic pathways related to cancer cell proliferation .

- Cardiovascular Health : Clinical trials have demonstrated that CGA can lower serum cholesterol levels and improve lipid profiles, which are critical factors in cardiovascular disease prevention .

Table 1: Summary of Biological Activities of this compound

Table 2: Clinical Findings on this compound

| Study Type | Findings | Population |

|---|---|---|

| Randomized Controlled Trial | Reduced fasting blood glucose by 2.35 mg/dL | Diabetic patients |

| Animal Study | Inhibited tumor growth in mice | Mice |

| Cohort Study | Improved lipid profiles; reduced LDL cholesterol | Adults |

Properties

IUPAC Name |

(1S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11?,12?,14-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVRJTMFETXNAD-CEMWGLCESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](C(C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.